3-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-2H-chromen-2-one

Anti-inflammatory Carrageenan-induced oedema SAR

3-[5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]-2H-chromen-2-one (CAS 98986-43-7) is a synthetic heterocyclic compound belonging to the 3-(5-aryl-1,3,4-oxadiazol-2-yl)-2H-chromen-2-one class. It integrates a coumarin (2H-chromen-2-one) nucleus with a 1,3,4-oxadiazole ring bearing a para-methoxyphenyl substituent, yielding the molecular formula C18H12N2O4 and a molecular weight of 320.3 g/mol.

Molecular Formula C18H12N2O4
Molecular Weight 320.3 g/mol
CAS No. 98986-43-7
Cat. No. B6513065
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-2H-chromen-2-one
CAS98986-43-7
Molecular FormulaC18H12N2O4
Molecular Weight320.3 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C2=NN=C(O2)C3=CC4=CC=CC=C4OC3=O
InChIInChI=1S/C18H12N2O4/c1-22-13-8-6-11(7-9-13)16-19-20-17(24-16)14-10-12-4-2-3-5-15(12)23-18(14)21/h2-10H,1H3
InChIKeyRGZMEEKLEBLKGO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-[5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]-2H-chromen-2-one (CAS 98986-43-7): A Coumarin–Oxadiazole Hybrid for Inflammation Research


3-[5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]-2H-chromen-2-one (CAS 98986-43-7) is a synthetic heterocyclic compound belonging to the 3-(5-aryl-1,3,4-oxadiazol-2-yl)-2H-chromen-2-one class. It integrates a coumarin (2H-chromen-2-one) nucleus with a 1,3,4-oxadiazole ring bearing a para-methoxyphenyl substituent, yielding the molecular formula C18H12N2O4 and a molecular weight of 320.3 g/mol [1]. This hybrid scaffold is documented in peer-reviewed medicinal chemistry literature for its in vivo anti-inflammatory activity in a carrageenan-induced rat paw oedema model, establishing it as a characterized member of a congeneric series with quantitative pharmacological data [1]. The compound is supplied by multiple vendors at typical research-grade purity (≥95%) and serves as a reference standard for structure–activity relationship (SAR) studies on dual COX/LOX inhibitory coumarin–oxadiazole hybrids [1].

Why 3-[5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]-2H-chromen-2-one Cannot Be Replaced by Other 5-Aryl Oxadiazole Analogs


Within the 3-(5-aryl-1,3,4-oxadiazol-2-yl)-2H-chromen-2-one series, the nature of the para-substituent on the 5-phenyl ring is the primary determinant of anti-inflammatory potency [1]. The para-methoxy group (–OCH3) of compound 4d confers an electron-donating (+π) character that fundamentally alters the compound's activity profile compared to analogs bearing electron-withdrawing groups (e.g., –Cl in 4b, –Cl₂ in 4e) or weakly electron-donating groups (e.g., –CH₃ in 4c). At the standard oral dose of 20 mg/kg in the rat carrageenan paw oedema model, the 4-methoxy analog 4d produced 56.25% inhibition of oedema, whereas the 4-chloro analog 4b achieved 86% inhibition and the 2,4-dichloro analog 4e reached 89% inhibition [1]. This quantitative divergence means that a researcher intending to study the pharmacological consequences of para-electron donation cannot substitute 4d with the unsubstituted phenyl analog 4a (64% inhibition) or the 4-methyl analog 4c (62% inhibition) without obtaining a materially different anti-inflammatory response. Furthermore, only compounds surpassing a 70% inhibition threshold were advanced to COX-1/COX-2 and LOX enzymatic profiling [1]; because 4d falls below this cut-off, it serves a distinct SAR purpose—as a moderately active electron-donating benchmark—rather than as a candidate for dual-enzyme inhibition studies. Generic substitution with any other 5-aryl congener therefore disrupts the intended SAR comparator role and yields non-equivalent pharmacological data.

Quantitative Differentiation Evidence for 3-[5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]-2H-chromen-2-one (CAS 98986-43-7)


In Vivo Anti-Inflammatory Activity: 4-Methoxy Analog (4d) vs. 4-Chloro (4b) and 2,4-Dichloro (4e) Analogs in Rat Paw Oedema

Compound 4d [3-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-2H-chromen-2-one] was evaluated alongside its 5-aryl congeners 4a–4e in a rat carrageenan-induced hind paw oedema model at a single oral dose of 20 mg/kg. At this dose, 4d produced 56.25% inhibition of paw oedema. In the same assay under identical conditions, the 4-chloro analog 4b achieved 86% inhibition and the 2,4-dichloro analog 4e achieved 89% inhibition [1]. This establishes a clear activity rank order: electron-withdrawing substituents (Cl, Cl₂) confer substantially greater anti-inflammatory potency than the electron-donating methoxy group in this scaffold. The data define 4d as a moderately active member of the series, precisely 29.75 percentage points less potent than the most active analog 4e, and below the 70% inhibition threshold required for advancement to downstream COX/LOX enzyme assays [1].

Anti-inflammatory Carrageenan-induced oedema SAR

Selectivity Screening Outcome: Exclusion of 4d from COX/LOX Enzymatic Profiling vs. Included Analogs 4a, 4b, 4c, and 4e

The authors of the primary study applied a pre-screening gate: only compounds exhibiting >70% inhibition in the in vivo carrageenan oedema model were selected for COX-1, COX-2, LOX-5, LOX-12, and LOX-15 enzymatic assays. Compounds 4a (64%), 4b (86%), 4c (62%), and 4e (89%) met or exceeded this threshold and were profiled; compound 4d (56.25%) did not meet the criterion and was excluded from enzyme-level characterization [1]. This selective advancement protocol means that while the COX/LOX inhibitory profiles of 4a, 4b, 4c, and 4e are experimentally determined, the enzyme-level activity of 4d remains uncharacterized within this study. The absence of COX/LOX data for 4d is itself a differentiating feature: it signals that 4d is pharmacologically distinct from the highly potent, enzyme-profiled members of the series.

COX inhibition LOX inhibition Selectivity screening

Structural Identity and Purity Benchmark: Spectroscopic Characterization of 4d vs. Series Congeners

Compound 4d was fully characterized by IR, ¹H-NMR, and elemental analysis alongside its congeners 4a–4e. The distinguishing spectroscopic features of 4d are the methoxy C–O–C stretch at 1066 cm⁻¹ (IR), the OCH₃ absorption at 1150 cm⁻¹ (IR), and the methoxy singlet at δ 3.47 ppm integrating for three protons in the ¹H-NMR spectrum [1]. These signals are absent in the unsubstituted phenyl analog 4a, the 4-chloro analog 4b, the 4-methyl analog 4c, and the 2,4-dichloro analog 4e. The melting point of 4d (168–171°C) is measurably distinct from 4a (151–153°C), 4b (200–202°C), 4c (160–162°C), and 4e (194–196°C), providing a simple identity verification criterion [1]. The reported synthetic yield for 4d was 49%, which is comparable to the series average (48–58%).

Structural characterization IR spectroscopy NMR spectroscopy

SAR Class Inference: Electron-Donating 4-Methoxy Substituent Reduces Anti-Inflammatory Potency Relative to Electron-Withdrawing Substituents

Within the 5-aryl-1,3,4-oxadiazol-2-yl-chromen-2-one scaffold, the para-substituent on the phenyl ring directly modulates in vivo anti-inflammatory activity. When the para-substituent is changed from the electron-donating methoxy group (σp = –0.27 for OCH₃) in 4d to electron-withdrawing chloro (σp = +0.23 for Cl) in 4b, the percentage oedema inhibition increases from 56.25% to 86%—a gain of 29.75 percentage points. The addition of a second chlorine atom in 4e (2,4-Cl₂) yields 89% inhibition [1]. Conversely, replacement of OCH₃ with H (4a, 64%) or CH₃ (4c, 62%)—both less electron-donating than OCH₃—produces a modest activity increase of ~6–8 percentage points. This class-level SAR pattern was explicitly noted by the original authors: 'activity should then increase with increase in the π and σ values' [1], establishing that electron-donating substituents at the para position of the 5-phenyl ring consistently attenuate anti-inflammatory potency in this chemotype.

Structure–activity relationship Hammett substituent constants Electron-donating groups

Research Application Scenarios for 3-[5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]-2H-chromen-2-one (CAS 98986-43-7)


SAR Reference Standard for Electron-Donating para-Substituent Effects in Coumarin–Oxadiazole Anti-Inflammatory Hybrids

Medicinal chemistry teams designing dual COX/LOX inhibitory coumarin–oxadiazole hybrids require a structurally characterized, in vivo-tested reference compound bearing a strong para-electron-donating group. Compound 4d (4-OCH₃, 56.25% oedema inhibition at 20 mg/kg p.o.) serves as the only published benchmark occupying this SAR node, enabling direct quantitative comparison against the 4-Cl (86%), 2,4-Cl₂ (89%), 4-H (64%), and 4-CH₃ (62%) analogs [1]. Procurement of 4d allows systematic exploration of the negative correlation between Hammett σp electron-donating character and anti-inflammatory potency within the 3-(5-aryl-1,3,4-oxadiazol-2-yl)-2H-chromen-2-one scaffold.

Negative Control for Enzyme Selectivity Screening Protocols Using a 70% In Vivo Activity Gate

The original study applied a >70% in vivo anti-inflammatory inhibition threshold to triage compounds for COX-1/COX-2/LOX enzymatic profiling. Compound 4d (56.25%) was the only 5-aryl analog explicitly excluded from enzyme assays, while 4a, 4b, 4c, and 4e were advanced [1]. Researchers seeking to validate or calibrate a similar activity-gated screening cascade can use 4d as a negative control: a compound that is structurally analogous to the enzyme-profiled members but falls below the activity cut-off, confirming that the gate correctly discriminates between moderately and highly active congeners.

Spectroscopic Identity Verification Standard for Quality Control of Coumarin–Oxadiazole Libraries

The published IR, ¹H-NMR, and melting point data for 4d provide unambiguous identity confirmation criteria that distinguish it from the other five 5-aryl analogs (4a–4e). The unique methoxy IR signatures (1066 cm⁻¹ C–O–C; 1150 cm⁻¹ OCH₃) and the ¹H-NMR singlet at δ 3.47 ppm (3H, OCH₃) are absent from all other congeners [1]. The melting point of 168–171°C is 17°C higher than 4a and 32°C lower than 4b. Procurement of 4d as a characterized reference material enables analytical chemistry laboratories to validate batch identity and purity against peer-reviewed spectroscopic benchmarks.

In Vivo Pharmacology Benchmark for Moderately Active NSAID Candidate Scaffolds

For in vivo pharmacologists investigating dose–response relationships of coumarin–oxadiazole anti-inflammatory agents, 4d provides a characterized mid-range activity data point (56.25% inhibition at 20 mg/kg) in the rat carrageenan paw oedema model. This value sits between the weakly active 5-phenyl analog (4a, 64%) and the highly potent 2,4-dichloro analog (4e, 89%) [1]. When used alongside 4b and 4e in a concurrent experiment, 4d enables construction of a four-point para-substituent activity curve within a single assay, supporting quantitative systems pharmacology models of oxadiazole-mediated anti-inflammatory action.

Quote Request

Request a Quote for 3-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-2H-chromen-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.